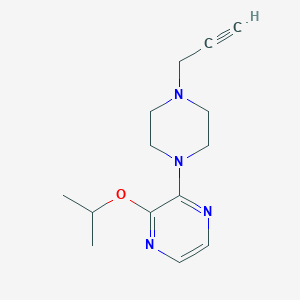
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a propan-2-yloxy group and a prop-2-ynylpiperazin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between an aryl halide and an alkyne . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine has several scientific research applications:
作用機序
The mechanism of action of 2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
Pyrazine derivatives: These compounds share the pyrazine ring structure but differ in their substituents.
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents.
Alkyne-substituted compounds: These compounds feature an alkyne group but differ in their overall structure.
Uniqueness
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
生物活性
2-Propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C16H24N4O. The compound features a pyrazine ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.39 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds containing pyrazine and piperazine structures exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives, including those similar to this compound, against human cancer cell lines such as MCF7 (breast cancer) and K562 (chronic myeloid leukemia). The results demonstrated varying degrees of cytotoxicity, suggesting a structure-dependent relationship in their activity.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Pyrazine derivatives have been shown to possess antibacterial and antifungal properties. A comparative analysis of related compounds revealed that modifications in the piperazine ring can significantly enhance antimicrobial efficacy.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. Studies have shown that compounds similar to this compound can interact with neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders.
Study 1: Synthesis and Activity Evaluation
In a systematic study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazine derivatives, including this compound. The synthesized compounds were evaluated for their activity against various cancer cell lines. The study found that specific substitutions on the piperazine ring significantly influenced the anticancer activity, with some derivatives showing IC50 values in the low micromolar range against MCF7 cells .
Study 2: Molecular Docking Analysis
A computational study employed molecular docking techniques to predict the binding affinity of this compound to various biological targets. The results indicated favorable interactions with targets involved in cancer progression, supporting its potential as an anticancer agent .
特性
IUPAC Name |
2-propan-2-yloxy-3-(4-prop-2-ynylpiperazin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-7-17-8-10-18(11-9-17)13-14(19-12(2)3)16-6-5-15-13/h1,5-6,12H,7-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRMXBEGBOFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CN=C1N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














